(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chiral amino acid derivative featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the addition of the amino acid side chain through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazole ring, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The amino acid moiety allows for incorporation into peptides and proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share a similar heterocyclic structure but differ in the nitrogen atom arrangement.
Pyrazole derivatives: Compounds like 1,3-dimethyl-1H-pyrazole share the core structure but lack the amino acid side chain
Uniqueness
The uniqueness of (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid lies in its combination of a chiral amino acid with a pyrazole ring, providing distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-5-6(4-11(2)10-5)3-7(9)8(12)13/h4,7H,3,9H2,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
ZNQBUYCNGJNQQV-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NN(C=C1C[C@H](C(=O)O)N)C |
Canonical SMILES |
CC1=NN(C=C1CC(C(=O)O)N)C |
Origin of Product |
United States |
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